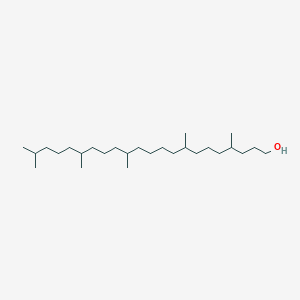
5-(Pyridin-3-yl)penta-2,4-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)penta-2,4-dienal: is an organic compound characterized by a pyridine ring attached to a penta-2,4-dienal chain This compound is of interest due to its unique structure, which combines the reactivity of the conjugated dienal system with the aromaticity of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method typically involves the following steps:
Sonogashira Coupling: This step involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The resulting product is then oxidized to form the desired dienal.
The reaction conditions for these steps typically include the use of solvents such as 1,4-dioxane and purification by flash column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques.
化学反応の分析
Types of Reactions
5-(Pyridin-3-yl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The conjugated dienal system can be reduced to form saturated aldehydes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated aldehydes.
Substitution: Results in various substituted pyridine derivatives.
科学的研究の応用
5-(Pyridin-3-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 5-(Pyridin-3-yl)penta-2,4-dienal involves its interaction with various molecular targets. The conjugated dienal system allows it to participate in Michael addition reactions , where it acts as an electrophile . The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions. These interactions are crucial for its biological and catalytic activities.
類似化合物との比較
Similar Compounds
5-Phenylpenta-2,4-dienal: Similar structure but with a phenyl group instead of a pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: Contains a pyridine ring and a triazine moiety, showing different photophysical properties.
5-(Pyridin-2-yl)penta-2,4-dienal: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
5-(Pyridin-3-yl)penta-2,4-dienal is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
113388-29-7 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
5-pyridin-3-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h1-9H |
InChIキー |
CDVQBIKHWBICDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



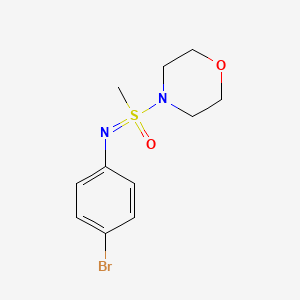
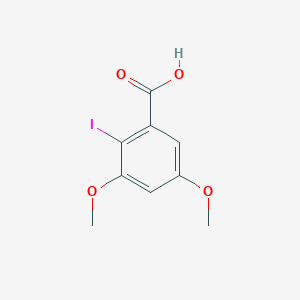
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

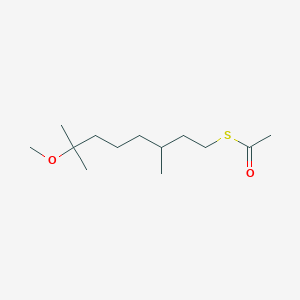
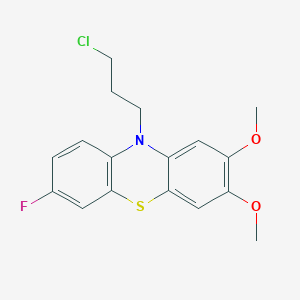


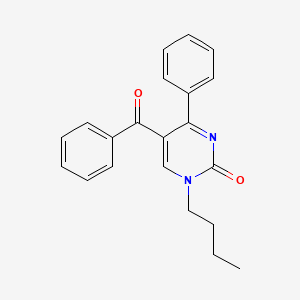
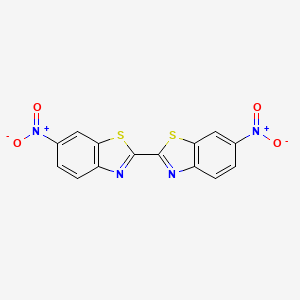
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
